molecular formula C18H18O2 B6359008 (2E)-1-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one CAS No. 1801145-86-7

(2E)-1-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No. B6359008
CAS RN: 1801145-86-7
M. Wt: 266.3 g/mol
InChI Key: QTSKMQDAUFJRFB-YRNVUSSQSA-N
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Description

(2E)-1-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as DMMPP, is a synthetic organic compound that has been studied for its potential applications in a variety of scientific research fields. DMMPP has been shown to possess a variety of biochemical and physiological effects, as well as potential advantages and limitations for laboratory experiments.

Scientific Research Applications

DMMPP has been studied for its potential applications in a variety of scientific research fields. It has been shown to possess antitumor activity and has been used as a model compound for the design of novel antitumor agents. Additionally, DMMPP has been studied for its effects on the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. DMMPP has also been studied for its potential effects on the inhibition of the enzyme xanthine oxidase, which is involved in the metabolism of purines.

Mechanism of Action

The mechanism of action of DMMPP is not yet fully understood. However, it has been hypothesized that DMMPP may act as an inhibitor of acetylcholinesterase by binding to the active site of the enzyme and preventing the breakdown of acetylcholine. Additionally, DMMPP has been suggested to act as an inhibitor of xanthine oxidase by binding to the active site of the enzyme and preventing the oxidation of purines.
Biochemical and Physiological Effects
DMMPP has been shown to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that DMMPP is capable of inducing apoptosis in a variety of cancer cell lines, suggesting that it may have potential applications in the treatment of cancer. Additionally, DMMPP has been shown to possess anti-inflammatory and antioxidant properties, suggesting that it may have potential applications in the treatment of inflammatory diseases and oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

DMMPP has a number of advantages and limitations for laboratory experiments. One advantage of DMMPP is that it can be synthesized in a relatively simple and cost-effective manner. Additionally, DMMPP has been shown to possess a variety of biochemical and physiological effects, which makes it a useful tool for studying the effects of various compounds on biological systems. However, DMMPP also has a number of limitations, such as its relatively short half-life in biological systems and its potential to induce cytotoxicity in certain cell lines.

Future Directions

There are a number of potential future directions for DMMPP. Further studies are needed to better understand the mechanism of action of DMMPP and to identify potential applications for its use in the treatment of various diseases. Additionally, further studies are needed to explore the potential of DMMPP as an inhibitor of acetylcholinesterase and xanthine oxidase. Finally, further research is needed to explore the potential of DMMPP as a tool for studying the effects of various compounds on biological systems.

Synthesis Methods

The synthesis of DMMPP involves a multi-step reaction of the Grignard reagent methylmagnesium bromide with 3,4-dimethylphenylmagnesium bromide as the starting material. The reaction is conducted in a solution of ethyl ether and the product is purified by recrystallization. This method of synthesis has been found to be effective in producing DMMPP with a high yield.

properties

IUPAC Name

(E)-1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-13-4-8-16(12-14(13)2)18(19)11-7-15-5-9-17(20-3)10-6-15/h4-12H,1-3H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSKMQDAUFJRFB-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

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